molecular formula C13H8Cl2O4S B017837 Tienilic acid CAS No. 40180-04-9

Tienilic acid

Numéro de catalogue: B017837
Numéro CAS: 40180-04-9
Poids moléculaire: 331.2 g/mol
Clé InChI: AGHANLSBXUWXTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’acide tienilic, également connu sous le nom de ticrynafène, est un diurétique de l’anse doté d’une action uricosurique (abaisse l’acide urique). Il était auparavant commercialisé pour le traitement de l’hypertension. L’acide tienilic a été approuvé par la FDA le 2 mai 1979, mais il a été retiré du marché en 1982 après des rapports de cas faisant état d’un lien entre son utilisation et l’hépatite .

Méthodes De Préparation

L’acide tienilic peut être synthétisé selon diverses voies de synthèse. Une méthode courante consiste à faire réagir le 2,3-dichlorophénol avec le chlorure de thiophène-2-carbonyle en présence d’une base pour former le 2,3-dichloro-4-(2-thiénylcarbonyl)phénol. Cet intermédiaire est ensuite fait réagir avec l’acide chloroacétique en présence d’une base pour donner l’acide tienilic . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

L’acide tienilic subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d’hydrogène pour l’oxydation et les réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent le sulfoxyde de thiophène et les dérivés alcooliques .

Applications De Recherche Scientifique

Pharmacological Properties

Tienilic acid is primarily recognized for its diuretic and uricosuric effects. It was initially marketed for treating hypertension and gout, conditions often linked to elevated uric acid levels. The drug acts by promoting the excretion of uric acid through the kidneys, thereby lowering serum uric acid concentrations.

Clinical Applications

  • Hypertension Management
    • A study involving 17 subjects with gout demonstrated that this compound reduced blood uric acid levels by approximately 50%. Among these patients, those with hypertension showed improvements in diastolic blood pressure when treated with this compound .
  • Hyperuricaemia Treatment
    • This compound's ability to lower uric acid levels makes it a candidate for treating hyperuricaemia associated with gout. However, caution is advised due to potential side effects such as acute gout episodes and renal complications .

Case Study 1: Efficacy in Gout Patients

  • Objective: Evaluate the effectiveness of this compound in reducing uric acid levels.
  • Method: 17 patients with gout were administered this compound.
  • Results: A significant reduction in serum uric acid levels was observed, alongside improvements in diastolic blood pressure in hypertensive patients.
  • Conclusion: this compound may be beneficial for patients suffering from both hyperuricaemia and hypertension, but further studies are necessary to mitigate risks associated with renal damage .

Case Study 2: Hepatotoxicity Concerns

  • Objective: Investigate reports linking this compound to liver failure.
  • Findings: Post-marketing surveillance indicated cases of hepatitis following the use of this compound. The mechanism was hypothesized to involve covalent binding to CYP2C9, leading to enzyme dysfunction and subsequent liver injury .
  • Conclusion: Due to these severe side effects, this compound was withdrawn from the market in 1982.

Data Table: Summary of Clinical Findings

StudySample SizeConditionKey Findings
This compound for Gout17Gout & Hypertension50% reduction in uric acid; improved BPPotentially effective but requires caution
Hepatotoxicity InvestigationN/AHepatitisCases linked to CYP2C9 inhibitionSafety concerns led to market withdrawal

Mécanisme D'action

L’acide tienilic agit comme un substrat suicide au niveau des enzymes du cytochrome P450 impliquées dans le métabolisme des médicaments. La réaction métabolique effectuée par ces enzymes convertit l’acide tienilic en un sulfoxyde de thiophène, qui est hautement électrophile. Cela favorise une réaction de Michael conduisant à l’alkylation d’un groupe thiol dans le site actif de l’enzyme. La perte d’eau du sulfoxyde de thiophène restaure le cycle thiophène et entraîne une liaison covalente de l’acide tienilic à l’enzyme, inhibant ainsi l’enzyme de manière irréversible .

Comparaison Avec Des Composés Similaires

L’acide tienilic est similaire à d’autres diurétiques de l’anse comme l’acide éthacrynique. il est unique en raison de son action uricosurique, qui n’est pas couramment observée dans les autres diurétiques. Parmi les composés similaires, citons :

La combinaison unique de propriétés diurétiques et uricosuriques de l’acide tienilic en fait un composé précieux pour la recherche, malgré son retrait du marché en raison de sa toxicité hépatique.

Activité Biologique

Tienilic acid, also known as ticrynafen, is a uricosuric diuretic that was initially marketed for the treatment of hypertension and gout. Despite its therapeutic potential, it was withdrawn from the market shortly after its introduction due to reports of serious adverse effects, particularly hepatotoxicity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and the implications of its reactive metabolites.

This compound primarily functions as a diuretic through its uricosuric properties, promoting the excretion of uric acid in urine. It is metabolized in the liver, where it undergoes biotransformation mediated by cytochrome P450 enzymes. Notably, this compound acts as a suicide substrate for CYP2C9, leading to the formation of reactive metabolites that can covalently bind to cellular proteins. This binding is thought to be a precursor for its hepatotoxic effects .

Key Metabolic Pathways:

  • Epoxidation : this compound's metabolism involves the epoxidation of double bonds in polyunsaturated fatty acids, contributing to its biological activity .
  • Reactive Metabolites : The formation of reactive thiophene S-oxides has been implicated in its toxicity. These metabolites can interact with nucleophiles such as glutathione (GSH), leading to covalent modifications of proteins .

Toxicological Profile

The hepatotoxicity associated with this compound is characterized by an immunological component. Clinical observations have shown that patients exposed to this compound may develop auto-antibodies against liver microsomal proteins, particularly CYP2C9. This autoimmune response is significant in understanding the drug's adverse effects .

Case Studies and Clinical Findings

  • In a study examining patients with hepatitis linked to this compound use, anti-LKM2 antibodies were identified exclusively in those affected by the drug .
  • Further investigations into rat models revealed extensive binding of this compound metabolites to GSH, indicating a high degree of bioactivation and potential for cellular damage .

Table 1: Summary of Biological Activities and Toxicological Effects

Activity/Toxicity Description
Diuretic EffectPromotes uric acid excretion; used for hypertension treatment
HepatotoxicityInduces liver injury; linked to immune-mediated mechanisms
Reactive MetabolitesForms covalent adducts with proteins; implicated in toxicity
Autoimmune ResponseDevelopment of anti-LKM2 antibodies in affected patients

Table 2: Key Metabolites and Their Effects

Metabolite Formation Mechanism Biological Effect
Thiophene S-oxideCYP450-mediated oxidationCovalent binding to proteins; hepatotoxicity
Glutathione conjugatesConjugation with GSHDetoxification pathway; potential protein adduction

Research Findings

Recent studies have focused on identifying specific protein targets for this compound metabolites. A comprehensive investigation revealed 14 definite and 29 potential protein targets in human hepatocytes that are modified by these reactive metabolites. This research underscores the complexity of this compound's interactions within biological systems and highlights the importance of understanding these interactions for risk assessment .

Propriétés

IUPAC Name

2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHANLSBXUWXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023670
Record name Ticrynafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40180-04-9
Record name Tienilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40180-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticrynafen [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tienilic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04831
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticrynafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tienilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICRYNAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC95205SY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tienilic acid
Reactant of Route 2
Reactant of Route 2
Tienilic acid
Reactant of Route 3
Reactant of Route 3
Tienilic acid
Reactant of Route 4
Tienilic acid
Reactant of Route 5
Reactant of Route 5
Tienilic acid
Reactant of Route 6
Reactant of Route 6
Tienilic acid
Customer
Q & A

Q1: What is the primary mechanism of action of tienilic acid?

A1: this compound primarily acts as a diuretic by inhibiting the reabsorption of sodium and uric acid in the cortical diluting segment of the distal nephron within the kidney. [] This inhibition leads to increased excretion of sodium, water, and uric acid in the urine, resulting in its diuretic and uricosuric effects. [, ]

Q2: How does this compound's uricosuric effect differ from that of probenecid?

A2: While both this compound and probenecid exhibit uricosuric effects, their mechanisms differ. This compound primarily inhibits urate reabsorption, while probenecid inhibits both urate reabsorption and secretion, ultimately leading to a greater increase in urinary supersaturation with uric acid and monosodium urate compared to this compound. [, ]

Q3: Does this compound affect renal handling of other electrolytes like potassium?

A3: Yes, this compound can cause mild hypokalaemia, similar to other thiazide diuretics. [, , , , , , ] This effect is attributed to increased potassium excretion in the urine due to enhanced sodium delivery to the distal nephron. [] Co-administration with potassium-sparing diuretics or potassium supplements can mitigate this effect. [, , ]

Q4: What is the role of cytochrome P450 2C9 (CYP2C9) in this compound metabolism?

A4: CYP2C9 is the primary enzyme responsible for the 5-hydroxylation of this compound in the liver. [, , , ] This metabolic pathway is significant because it leads to the formation of reactive metabolites that can covalently bind to CYP2C9, leading to its inactivation. [, ]

Q5: How does this compound's interaction with CYP2C9 relate to its hepatotoxicity?

A5: The reactive metabolites generated during this compound metabolism by CYP2C9 are thought to play a key role in its hepatotoxicity. [, , , ] These metabolites can covalently bind to CYP2C9 and other proteins, potentially triggering an immune response and leading to hepatitis in susceptible individuals. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C13H8Cl2O4S, and its molecular weight is 331.18 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While specific spectroscopic data is not detailed in the provided research, various spectroscopic techniques were likely employed to characterize this compound and its derivatives. These may include techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). []

Q8: How do structural modifications of this compound affect its interaction with CYP2C9?

A8: Research suggests that the presence of an acidic function, such as a carboxylic acid, phenol, or tetrazole, is crucial for this compound's recognition and metabolism by CYP2C9. [] Replacing this acidic function with other moieties significantly reduces or eliminates its binding affinity and metabolism by CYP2C9. []

Q9: How is this compound absorbed and distributed in the body?

A9: this compound is well-absorbed following oral administration and is extensively bound to plasma proteins, primarily albumin. [] This high protein binding results in lower tissue concentrations compared to plasma concentrations. []

Q10: How is this compound eliminated from the body?

A10: this compound is rapidly cleared from the body through both metabolism and renal excretion. [] Approximately 30% of the administered dose is excreted unchanged in the urine, while the remaining portion is metabolized, primarily by CYP2C9 in the liver. [, ]

Q11: Does gender affect the pharmacokinetics of this compound?

A11: Yes, there are gender differences in the renal excretion of this compound, with males excreting the drug and its metabolites more efficiently than females. [] This difference in excretion may lead to variations in drug exposure and potentially influence the risk of adverse effects between genders.

Q12: What is the typical dose range of this compound used in clinical trials for hypertension?

A12: Clinical trials evaluating the antihypertensive effect of this compound commonly used a dose range of 250 mg to 500 mg per day. [, , , , , , , , , ]

Q13: What were the main reasons for withdrawing this compound from the market?

A13: this compound was withdrawn from the market due to a low incidence of severe hepatotoxicity, including cases of fatal hepatic failure, observed in some patients. [, , , , ]

Q14: Were there any other notable adverse effects associated with this compound?

A14: Besides hepatotoxicity, this compound could also cause mild hypokalaemia, similar to other thiazide diuretics. [, , , , , , ] Acute gouty attacks were also reported, particularly at the beginning of treatment. [, ]

Q15: How does this compound induce an immune response?

A15: this compound-induced hepatitis is classified as an autoimmune hepatitis characterized by the presence of anti-liver and -kidney microsomal type 2 (anti-LKM2) autoantibodies in the serum of affected individuals. [, , , ] These antibodies are specifically directed against CYP2C9, the enzyme involved in this compound metabolism. [, , ]

Q16: What is the significance of anti-LKM2 antibodies in the context of this compound-induced hepatitis?

A16: The presence of anti-LKM2 antibodies is considered a specific marker for this compound-induced hepatitis. [, , , ] These antibodies are rarely found in other liver diseases or in individuals exposed to this compound without developing hepatitis. [, ]

Q17: What is the epitope recognized by anti-LKM2 antibodies on CYP2C9?

A17: Research suggests that anti-LKM2 antibodies recognize a complex, conformational epitope on CYP2C9 formed by the interaction of three distinct regions: amino acids 314-322, 345-356, and 439-455. []

Q18: What analytical techniques were used to study the metabolism of this compound?

A18: Various analytical techniques were employed to study this compound metabolism, including high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). [] This technique enabled the identification and characterization of this compound adducts formed with CYP2C9 during its metabolism. []

Q19: How was the covalent binding of this compound metabolites to proteins assessed?

A19: The covalent binding of this compound metabolites to microsomal proteins was assessed by incubating liver microsomes with radiolabeled this compound. [] Following incubation, unbound this compound and its metabolites were removed, and the amount of radioactivity associated with the protein fraction was measured. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.